2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyridine

Lipophilicity clogP Permeability

Researchers optimizing 2-(piperidin-1-ylmethyl)pyridine leads often encounter rapid CYP450-mediated N-dealkylation. The 4-CF₃ analog addresses this directly: • ~1.6 unit pKa reduction & +0.87 logP shift vs. unsubstituted piperidine - alters ionization and passive permeability • Electron-withdrawing CF₃ deactivates piperidine toward CYP3A4 oxidation, reducing intrinsic clearance 2- to 10-fold • 2-Pyridylmethyl pattern enables bidentate metal coordination; CF₃ tunes σ-donor ability for catalytic applications Suitable as a building block for kinase inhibitor fragment libraries and parallel synthesis campaigns. In stock with competitive pricing.

Molecular Formula C12H15F3N2
Molecular Weight 244.261
CAS No. 2097923-23-2
Cat. No. B2796629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyridine
CAS2097923-23-2
Molecular FormulaC12H15F3N2
Molecular Weight244.261
Structural Identifiers
SMILESC1CN(CCC1C(F)(F)F)CC2=CC=CC=N2
InChIInChI=1S/C12H15F3N2/c13-12(14,15)10-4-7-17(8-5-10)9-11-3-1-2-6-16-11/h1-3,6,10H,4-5,7-9H2
InChIKeyKSRAAHQDJCDFER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Baseline Properties of 2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyridine


2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyridine (CAS 2097923-23-2) is a heterocyclic small molecule (C₁₂H₁₅F₃N₂, MW 244.26 g/mol) that integrates a pyridine ring linked via a methylene bridge to a 4-(trifluoromethyl)piperidine moiety . The 4-CF₃ substituent on the piperidine ring imparts distinctive physicochemical properties—including altered basicity (predicted pKa ~9.6 for the 4-CF₃-piperidine free base) and increased lipophilicity (clogP ~2.88)—that differentiate it from non-fluorinated or 4-alkyl piperidine analogs [1][2]. This compound is primarily employed as a synthetic building block and a ligand scaffold in medicinal chemistry for the construction of more complex, biologically active molecules .

2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyridine: Irreplaceability


A procurement decision based solely on the pyridylmethylpiperidine core overlooks the profound impact of the 4-CF₃ group on the compound’s physicochemical and ultimately its pharmacological profile. The strong electron-withdrawing effect of CF₃ lowers the piperidine nitrogen pKa by approximately 1.6 units relative to unsubstituted piperidine (predicted pKa 9.62 vs. ~11.22) [1][2], simultaneously increasing lipophilicity (measured ΔlogP ~0.9 vs. the non-fluorinated analog) [3][4]. These changes are not incremental—they alter ionization state at physiological pH, passive membrane permeability, and metabolic stability in a manner that cannot be replicated by a 4-methyl or unsubstituted piperidine isostere [5]. Substituting with a generic analog risks divergent solubility, off-target binding, and inconsistent synthetic intermediate reactivity.

2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyridine – Quantitative Differentiation


Increased Lipophilicity vs. Non-Fluorinated Analog

The target compound exhibits a calculated partition coefficient (clogP) of 2.88 [1], compared to a measured/calculated logP of 2.0054 for the direct non-fluorinated analog 2-(piperidin-1-ylmethyl)pyridine (CAS 71172-77-5) [2]. This represents a ΔlogP of +0.87, a difference driven entirely by the 4-CF₃ substituent. In the context of the Lipinski Rule of Five, this increase shifts the compound into a higher lipophilicity bracket that can significantly enhance passive membrane permeability but also requires careful monitoring of solubility.

Lipophilicity clogP Permeability Physicochemical Properties

Reduced Basicity and Ionization Shift vs. Piperidine

The predicted pKa of the piperidine nitrogen in 4-(trifluoromethyl)piperidine (the core amine motif of the target compound) is 9.62 ± 0.10 [1], compared to an experimental pKa of 11.22 for unsubstituted piperidine [2]. This ΔpKa of –1.6 units means the conjugate acid of the target’s piperidine is approximately 40-fold less basic than that of piperidine. At physiological pH 7.4, a larger fraction of the target compound remains unprotonated (neutral free base) versus piperidine, directly affecting its ability to cross lipid bilayers via passive diffusion and its binding interactions with target proteins that require a neutral amine.

Basicity pKa Ionization State Electron-Withdrawing Effect

Distinct ADME Property Space vs. Non-Fluorinated Isosteres

The target compound (MW 244.26 g/mol, TPSA 29.26 Ų) [1] is significantly heavier and more polar than its non-fluorinated analog 2-(piperidin-1-ylmethyl)pyridine (MW 176.26 g/mol, PSA 16.13 Ų) [2]. The addition of the CF₃ group adds 68 Da (a 39% mass increase) and 13.1 Ų of polar surface area (an 81% increase). These differences place the two compounds in distinct regions of property-based drug-likeness plots (e.g., boiling point, solubility class, and BBB permeability predictions). In a medicinal chemistry program, swapping one for the other would invalidate established quantitative structure-property relationship (QSPR) models.

Molecular Weight Polar Surface Area ADME Drug-likeness

Enhanced Metabolic Stability via CF₃ Substitution

The strong electron-withdrawing effect of the CF₃ group inductively deactivates the piperidine ring toward cytochrome P450-mediated oxidative metabolism. Literature consensus on fluorinated piperidines indicates that CF₃ substitution enhances metabolic stability compared to alkyl-substituted (e.g., 4-methyl) or unsubstituted piperidines, which are more susceptible to N-dealkylation and ring hydroxylation [1][2]. While specific intrinsic clearance (Clint) data for the target compound in liver microsomes are not publicly available, the class-level effect is well-established: in a systematic study of fluorinated azetidine and piperidine derivatives, the introduction of fluorine atoms reduced intrinsic microsomal clearance by factors ranging from 2- to 10-fold depending on the substitution pattern [1].

Metabolic Stability Oxidative Metabolism Cytochrome P450 Electron Deficiency

2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyridine: Application Scenarios


Fragment-Based Drug Discovery with Tuned Lipophilicity

The 2-pyridylmethyl-4-CF₃-piperidine motif serves as an ideal fragment or building block for kinase inhibitor design, particularly for targets where the PIF-pocket or analogous allosteric sites demand an aromatic nitrogen (pyridine) as a hydrogen bond acceptor and a lipophilic CF₃ group to fill a hydrophobic sub-pocket [1]. The clogP of 2.88 and reduced basicity (pKa ~9.6) make this scaffold more membrane-permeable than its non-fluorinated counterpart (logP 2.01), which is advantageous for programs targeting intracellular kinases with stringent permeability requirements [2][3].

Lead Optimization for Improved Metabolic Stability

When a lead series based on a 2-(piperidin-1-ylmethyl)pyridine scaffold suffers from rapid oxidative metabolism (e.g., CYP3A4-mediated N-dealkylation), the 4-CF₃ analog can be procured as a direct replacement. The electron-withdrawing CF₃ group deactivates the piperidine ring toward CYP450 oxidation [4][5], while preserving the bidentate coordination potential of the pyridylmethyl-piperidine framework. This approach has been validated across multiple fluorinated piperidine analog series where intrinsic microsomal clearance was reduced by 2- to 10-fold [5].

Bidentate N,N′-Ligand Complexes for Catalysis

The 2-pyridylmethyl substitution pattern positions the pyridine nitrogen and the piperidine nitrogen in a geometry conducive to bidentate metal coordination, analogous to 2,2′-bipyridine but with distinct steric and electronic properties imparted by the 4-CF₃ group . The electron-deficient piperidine ring alters the σ-donor ability of the amine ligand, which can tune the redox potential and catalytic activity of the resulting metal complex. This differentiated coordination chemistry is a key selection criterion over 3- or 4-pyridylmethyl regioisomers, which cannot form the same chelate ring size.

Property-Driven Parallel Library Synthesis

For a parallel synthesis campaign building a library of N-substituted piperidines, selecting the 4-CF₃ variant as a diversification point introduces a deliberate +0.87 logP shift and –1.6 pKa shift relative to the unsubstituted piperidine baseline [2][6]. These property cliffs enable systematic exploration of lipophilicity-activity relationships and ionization-dependent target engagement within a single library generation, avoiding the need for extensive re-synthesis later in the optimization cascade.

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